Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl-
Description
The compound “Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl-” is a structurally complex ethanediamide derivative. Its core structure features an ethanediamide backbone (NH₂-C(=O)-C(=O)-NH₂) substituted with two distinct moieties:
- N1-substituent: A 3,4-dihydroisoquinoline group linked to a 4-(dimethylamino)phenyl ethyl chain. This moiety likely contributes to receptor binding affinity due to the aromatic and electron-rich dimethylamino group.
- N2-substituent: A propenyl (allyl) group, which may enhance solubility or modulate metabolic stability.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-4-14-25-23(29)24(30)26-16-22(19-9-11-21(12-10-19)27(2)3)28-15-13-18-7-5-6-8-20(18)17-28/h4-12,22H,1,13-17H2,2-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGRXIUDPNEPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC=C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111930 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-ylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-89-2 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-ylethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-ylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl- involves multiple steps. The synthetic route typically starts with the preparation of the isoquinoline and dimethylaminophenyl intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and alkylation, under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.
Mechanism of Action
The mechanism of action of Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-2-propen-1-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in both research and therapeutic contexts .
Comparison with Similar Compounds
Key Differences :
- The target compound’s isoquinoline and dimethylamino groups may confer selectivity for amine-binding receptors (e.g., serotonin or dopamine receptors), whereas the dichlorophenyl analog’s halogenated structure suggests utility in antimicrobial agents .
- The allyl group in the target compound could improve metabolic stability compared to the methoxyimino group, which may undergo hydrolysis .
5-Fluorouracil (5-FU) Prodrugs with Ethanediamide Linkers
| Parameter | Target Compound | 5-FU Ethanediamide Prodrugs |
|---|---|---|
| Function | Potential therapeutic agent (structure-dependent) | Prodrug for controlled 5-FU release |
| Bioactivity Mechanism | Receptor/enzyme interaction (speculative) | Enzymatic cleavage to release 5-FU |
| Therapeutic Area | CNS disorders (hypothesized) | Oncology (antimetabolite therapy) |
Its branched substituents may reduce systemic toxicity compared to 5-FU derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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